N-Desmethyl Loperamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

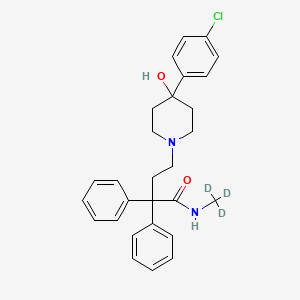

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N-(trideuteriomethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOPTLXEYOVARP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675812 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189488-17-2 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Desmethyl Loperamide-d3: Properties, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioanalytical chemistry, the precision and accuracy of quantitative assays are paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides a comprehensive technical overview of N-Desmethyl Loperamide-d3, a deuterated analog of the primary metabolite of Loperamide.

Loperamide is a widely used over-the-counter antidiarrheal medication.[1] Its therapeutic effect is primarily mediated through its action on μ-opioid receptors in the myenteric plexus of the large intestine, which decreases intestinal motility.[2] Loperamide undergoes extensive first-pass metabolism in the liver, with oxidative N-demethylation being the major metabolic pathway, leading to the formation of N-Desmethyl Loperamide.[2] Given the significance of monitoring Loperamide and its metabolite in pharmacokinetic, toxicokinetic, and forensic studies, the availability of a high-quality internal standard is crucial. This compound serves this critical role, enabling accurate quantification by compensating for variations during sample preparation and analysis.[3][4]

This document will delve into the chemical structure and properties of this compound, a plausible synthetic approach, its metabolic context, and a detailed experimental protocol for its application in bioanalytical methods.

Chemical Properties and Structure

This compound is a stable isotope-labeled form of N-Desmethyl Loperamide, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the endogenous metabolite but has a mass difference of approximately 3 Daltons, allowing for its differentiation in mass spectrometric analysis.

Chemical Structure:

Chemical Structure of this compound

Quantitative Data Summary:

| Property | Value | Source |

| Chemical Name | 4-(4-Chlorophenyl)-4-hydroxy-N-(methyl-d3)-alpha,alpha-diphenyl-1-piperidinebutanamide | [5][6] |

| CAS Number | 1189488-17-2 | [5][6][7][8] |

| Molecular Formula | C₂₈H₂₈D₃ClN₂O₂ | [5][6] |

| Molecular Weight | 466.03 g/mol | [5][6] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Proposed Synthesis

A general procedure would involve the following steps:

-

Deprotonation of the amide: N-Didesmethyl Loperamide is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This step generates the corresponding amide anion, a potent nucleophile.

-

N-methylation with deuterated reagent: Iodomethane-d3 is then added to the reaction mixture. The amide anion undergoes a nucleophilic substitution reaction (SN2) with the iodomethane-d3, resulting in the formation of the N-(methyl-d3) amide bond.

-

Work-up and purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield pure this compound.

This synthetic strategy offers a direct and high-yielding route to the desired isotopically labeled internal standard. The synthesis of deuterated iodomethane itself can be achieved from deuterated methanol.[9][10]

Metabolic Pathway of Loperamide

The primary metabolic transformation of Loperamide occurs in the liver and is catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and CYP2C8.[2] The main reaction is an oxidative N-demethylation, which removes one of the methyl groups from the tertiary amine on the butanamide side chain, yielding N-Desmethyl Loperamide.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. kmpharma.in [kmpharma.in]

- 7. clinivex.com [clinivex.com]

- 8. stable-isotopes.com [stable-isotopes.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Introduction: The Critical Role of a Certified Internal Standard in Regulated Bioanalysis

An In-Depth Technical Guide to the Certificate of Analysis for N-Desmethyl Loperamide-d3

In the field of drug metabolism and pharmacokinetics (DMPK), the quantitative analysis of drug molecules and their metabolites in biological matrices is fundamental to understanding a compound's efficacy and safety profile. Loperamide, a widely used anti-diarrheal agent, undergoes significant first-pass metabolism in the liver, primarily through oxidative N-demethylation mediated by CYP3A4 and CYP2C8 enzymes, to form its major metabolite, N-Desmethyl Loperamide.[1][2][3] The accurate quantification of both the parent drug and this key metabolite is crucial for pharmacokinetic studies and in forensic toxicology, particularly in cases of overdose.[4]

To achieve the highest level of accuracy and precision in bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard.[5] this compound is the deuterated SIL-IS for N-Desmethyl Loperamide. By incorporating three deuterium atoms on the N-methyl group, it becomes chemically identical to the analyte in its behavior during sample extraction, chromatography, and ionization, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[6][7] This allows it to perfectly compensate for variations in sample preparation and instrument response, ensuring data integrity.

The quality of this critical reagent is paramount. Every vial of a certified reference material like this compound is accompanied by a Certificate of Analysis (CoA) . This document is not merely a formality; it is the cornerstone of analytical trustworthiness, providing a comprehensive quality report that underpins the validity of all subsequent experimental data. For researchers, scientists, and drug development professionals, the ability to expertly deconstruct and interpret a CoA is an essential skill for ensuring regulatory compliance and scientific rigor.[8][9] This guide provides a detailed technical examination of the CoA for this compound, explaining the causality behind each analytical test and empowering the user to leverage this information for robust and reproducible results.

Section 1: Molecular Profile and Metabolic Context

This compound is specifically synthesized to serve as an ideal internal standard. Its structure is purposefully designed to mimic the endogenous metabolite formed from Loperamide.

Physicochemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below. These details are fundamental for traceability and accurate documentation in a laboratory setting.

| Property | Value | Rationale & Significance |

| Chemical Name | 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-(methyl-d3)-2,2-diphenylbutanamide | The systematic name precisely describes the molecular structure, including the location of the deuterium label. |

| Molecular Formula | C₂₈H₂₈D₃ClN₂O₂ | Indicates the elemental composition, explicitly noting the three deuterium (D) atoms.[6] |

| Molecular Weight | ~466.03 g/mol | The molecular weight is slightly higher than the unlabeled analog (~463.0 g/mol ) due to the three deuterium atoms. This mass difference is the basis for its use in mass spectrometry.[10] |

| CAS Number | 1189488-17-2 | The unique Chemical Abstracts Service (CAS) registry number ensures unambiguous identification of this specific deuterated compound.[6] |

| Appearance | Off-White to Pale Yellow Solid | A critical quality control parameter confirming the material is free from unexpected colored impurities.[6] |

| Storage Condition | -20°C | Specifies the required storage temperature to ensure long-term stability and prevent degradation. |

Metabolic Pathway and the Role of the Internal Standard

The diagram below illustrates the metabolic conversion of Loperamide to N-Desmethyl Loperamide and highlights the structural relationship with the deuterated internal standard. The introduction of deuterium at the N-methyl position is a strategic choice; this site is metabolically stable in the metabolite itself, ensuring the label is not lost during analytical processing.

Caption: Metabolic pathway of Loperamide and its relationship to the deuterated internal standard.

Section 2: Deconstructing the Certificate of Analysis (CoA)

The CoA is a formal declaration from the manufacturer that the specific lot of material meets a stringent set of quality criteria. Each test provides a piece of a puzzle, which, when assembled, validates the material's identity, purity, and quantity.

Key Analytical Tests and Their Interpretation

| CoA Section | Analytical Technique(s) | Purpose & Scientific Rationale | How to Interpret the Results |

| Identity | Mass Spectrometry (MS), NMR Spectroscopy (¹H, ¹³C) | Causality: To unequivocally confirm that the molecular structure of the material is correct. MS verifies the molecular weight, including the mass increase from deuteration. NMR provides a detailed map of the chemical structure, confirming the connectivity of all atoms. | The MS result should show a molecular ion peak consistent with the calculated mass of the d3-labeled compound. The NMR data should be reported as "Conforms to Structure," indicating the observed spectrum matches the reference structure. |

| Chemical Purity | HPLC/UV, LC-MS | Causality: To quantify the percentage of the desired compound relative to any organic impurities (e.g., starting materials, synthesis byproducts). High purity is essential to prevent co-eluting impurities from interfering with analysis. | Look for a purity value, typically ≥98%. A high value ensures that the vast majority of the material is the compound of interest, leading to accurate standard preparation. |

| Isotopic Purity | Mass Spectrometry (MS) | Causality: To determine the percentage of the d3-labeled molecules versus unlabeled (d0) or partially labeled (d1, d2) species. This is arguably the most critical parameter for a SIL-IS. Significant d0 content would artificially inflate the measured analyte concentration. | Seek an isotopic enrichment of >99%. This confirms minimal "crosstalk" from the internal standard channel to the analyte channel in an LC-MS/MS assay. |

| Assay (or Potency) | qNMR or Mass Balance (100% - impurities - water - solvents) | Causality: To determine the exact mass fraction of the active compound in the solid material. This accounts for non-chromatographable impurities, water, and residual solvents, providing a correction factor for preparing highly accurate stock solutions. | The assay value (e.g., 99.2% w/w) must be used to correct the weighed mass when preparing stock solutions. Failure to do so is a primary source of quantitative error. |

| Residual Solvents | Headspace GC-MS | Causality: To identify and quantify any solvents remaining from the synthesis and purification process. This is required for safety and is also a component of the mass balance assay. | The results should be "Below Limit of Quantitation" or well below established safety limits (e.g., ICH guidelines). |

Section 3: Practical Application: From CoA to Calibrator

Translating the data from a CoA into a precisely prepared stock solution is a critical laboratory workflow. An error at this stage will propagate throughout the entire analytical run, invalidating the results.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the self-validating steps to accurately prepare a stock solution of this compound.

1. Information Gathering from CoA:

-

Locate the Assay (w/w) value. Example: 99.2%

-

Locate the Chemical Purity value. Example: 99.8%

-

Note: The Assay value is the most comprehensive for weight correction as it includes purity, water, and solvents. If Assay is not provided, use the Chemical Purity value as the best available correction.

2. Mass Calculation (Corrected for Assay):

-

Objective: To prepare 10.0 mL of a 1.00 mg/mL (1000 µg/mL) stock solution.

-

Target Mass: 10.0 mg of the active compound.

-

Mass to Weigh = (Target Mass) / (Assay / 100)

-

Example Calculation: Mass to Weigh = 10.0 mg / (99.2 / 100) = 10.08 mg

-

Expert Insight: Weighing a slightly different amount (e.g., 10.15 mg) is acceptable. The key is to record the actual mass weighed and use it to calculate the true concentration.

3. Stock Solution Preparation:

-

Weigh the calculated mass (e.g., 10.08 mg) of this compound using a calibrated analytical balance.

-

Quantitatively transfer the solid to a 10.0 mL Class A volumetric flask.

-

Add a portion of the desired solvent (e.g., Methanol or DMSO, as recommended by the supplier) to dissolve the solid completely. Use a vortex mixer or sonicator if necessary.

-

Once dissolved, fill the flask to the 10.0 mL mark with the solvent.

-

Cap and invert the flask at least 10 times to ensure a homogenous solution.

4. True Concentration Calculation:

-

True Concentration = (Actual Mass Weighed × (Assay / 100)) / Volume

-

Example: (10.08 mg × 0.992) / 10.0 mL = 1.00 mg/mL

Workflow: Serial Dilution for Calibration Curve

The diagram below illustrates the preparation of working solutions from the certified stock solution. This process is fundamental for building the calibration curve used to quantify the analyte in unknown samples.

Caption: Serial dilution workflow for preparing internal standard working solutions.

Conclusion: The CoA as a Pillar of Data Integrity

The Certificate of Analysis for a stable isotope-labeled internal standard like this compound is far more than a simple data sheet. It is a comprehensive scientific report that provides the foundation for all quantitative bioanalytical work. By understanding the purpose and causality behind each test—from identity and chemical purity to the critical isotopic purity and assay values—researchers can ensure the accuracy of their stock solutions and, by extension, the integrity of their entire data set. A thorough and critical evaluation of the CoA is the first and most vital step in a self-validating protocol, safeguarding against analytical errors and ensuring that the resulting pharmacokinetic or toxicological data is both reliable and defensible under the highest scientific and regulatory standards.

References

- A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. (n.d.). Benchchem.

- Regunath, H., & Tor-Agbidye, J. (n.d.). Loperamide. In StatPearls. NCBI Bookshelf.

- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA.

- Loperamide: Package Insert / Prescribing Information. (n.d.). Drugs.com.

- Synthesis and characterization of [N-methyl-3H]loperamide. (2013). PubMed.

- LOPERAMIDE. (2019). Product Monograph.

- This compound. (n.d.). Sigma-Aldrich.

- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.

- N-Desmethyl Loperamide. (n.d.). PubChem.

- Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC-MS/MS Analysis. (n.d.). UCT.

- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA.

- This compound. (n.d.). Pharmaffiliates.

- This compound. (n.d.). LGC Standards.

- How to Get a Certificate of Analysis (COA). (2025). SafetyCulture.

- GMP Requirements for Certificates of Analysis (CoA). (2017). ECA Academy.

- An Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC–MS/MS Analysis. (n.d.). LCGC International.

- Certificate of Analysis (COA): The Compliance Backbone. (n.d.). SG Systems Global.

- Tissue distribution of loperamide and N-desmethylloperamide following a fatal overdose. (2005). Journal of Analytical Toxicology.

Sources

- 1. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Tissue distribution of loperamide and N-desmethylloperamide following a fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. fda.gov [fda.gov]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. N-Desmethyl Loperamide | C28H31ClN2O2 | CID 9805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of N-Desmethyl Loperamide-d3 in Quantitative Bioanalysis

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of N-Desmethyl Loperamide-d3, detailing its critical application in modern bioanalytical research. We will explore the foundational pharmacology of its parent compound, Loperamide, and its metabolic pathway. The core of this guide focuses on the principles of isotope dilution mass spectrometry and establishes why deuterated analogs, such as this compound, are considered the gold standard for internal standards. This document provides field-proven, step-by-step protocols for the quantitative analysis of N-Desmethyl Loperamide in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), intended for researchers, analytical chemists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving Loperamide.

Foundational Concepts: Loperamide and Its Metabolism

Loperamide: A Peripherally Acting Opioid Agonist

Loperamide is a synthetic phenylpiperidine derivative widely available as an over-the-counter medication for the treatment of various forms of diarrhea.[1][2] It primarily acts as a µ-opioid receptor agonist directly on the circular and longitudinal muscles of the intestine.[1] This action inhibits peristalsis, increases intestinal transit time, and enhances the absorption of water and electrolytes, thereby reducing the symptoms of diarrhea.[2]

A key pharmacological feature of Loperamide is its limited systemic bioavailability (<1%) and minimal penetration across the blood-brain barrier at therapeutic doses.[1] This is due to two primary mechanisms: extensive first-pass metabolism in the liver and its function as a substrate for P-glycoprotein (P-gp), an efflux transporter that actively removes it from the central nervous system.[3]

The Metabolic Pathway: Bio-transformation to N-Desmethyl Loperamide

Upon oral administration, Loperamide is substantially metabolized in the liver, primarily through oxidative N-demethylation. This process is catalyzed by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, to form its major and pharmacologically less active metabolite, N-Desmethyl Loperamide.[1] Further demethylation can occur to produce N-Didesmethyl Loperamide.[4][5] The quantification of N-Desmethyl Loperamide is crucial for understanding the pharmacokinetics, metabolism, and potential drug-drug interactions of Loperamide.[6]

Caption: Metabolic pathway of Loperamide to N-Desmethyl Loperamide.

The Principle of Isotope Dilution Mass Spectrometry

The Imperative for an Internal Standard

Quantitative analysis of analytes in complex biological matrices like blood, plasma, or urine is fraught with challenges that can introduce variability and inaccuracy. These challenges include:

-

Sample Loss During Preparation: Analytes can be lost during extraction, evaporation, and reconstitution steps.

-

Matrix Effects: Co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate readings.[7][8]

-

Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and detector response, can affect results between runs.[9]

To correct for these unavoidable variations, a suitable internal standard (IS) is added in a known, fixed amount to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[10]

Deuterated Standards: The Analytical Gold Standard

The ideal internal standard behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector. A stable isotope-labeled (SIL) analog of the analyte, such as a deuterated compound, is the perfect candidate.[7][10]

This compound is chemically identical to N-Desmethyl Loperamide, except that three hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[7][11] This subtle change provides profound analytical advantages:

-

Identical Physicochemical Properties: It has the same extraction recovery, chromatographic retention time (co-elution), and ionization efficiency as the analyte.[7][10]

-

Correction for Matrix Effects: Because it co-elutes and has the same ionization properties, any ion suppression or enhancement experienced by the analyte will be mirrored by the deuterated internal standard.[8][9][12]

-

Mass Differentiation: Despite its identical chemical behavior, it has a higher mass (typically +3 Daltons for a d3 label) that is easily resolved by a mass spectrometer.[8]

By measuring the ratio of the analyte's response to the internal standard's response, the instrument provides a normalized signal that has been corrected for nearly all sources of experimental variability, ensuring highly accurate and precise quantification. This technique is known as isotope dilution mass spectrometry.[12]

Caption: Isotope dilution workflow using a deuterated internal standard.

This compound: A Key Research Tool

Chemical Properties and Characterization

This compound is a labeled metabolite of Loperamide, specifically designed for use as an internal standard.[13][14]

| Property | Value | Source |

| Chemical Name | 4-(4-Chlorophenyl)-4-hydroxy-N-(methyl-d3)-α,α-diphenyl-1-piperidinebutanamide | [11][14] |

| CAS Number | 1189488-17-2 | [11][13][14] |

| Molecular Formula | C₂₈H₂₈D₃ClN₂O₂ | [11] |

| Molecular Weight | ~466.03 g/mol | [11][14] |

Core Application in Research

The primary and indispensable use of this compound is as an internal standard for the accurate quantification of N-Desmethyl Loperamide in biological samples.[13][14] This application is fundamental to:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Loperamide by accurately tracking the formation and elimination of its major metabolite.[6][15]

-

Toxicology Studies: Investigating cases of Loperamide overdose or abuse, where extremely high concentrations of the parent drug and its metabolites can lead to cardiotoxicity.[16]

-

Drug-Drug Interaction (DDI) Studies: Assessing how co-administered drugs that inhibit or induce CYP3A4 or CYP2C8 affect the metabolism of Loperamide.

-

Bioequivalence (BE) Studies: Comparing the metabolic profile of a generic Loperamide formulation to that of the innovator product.[15]

Experimental Protocol: Quantitative Analysis via LC-MS/MS

This section outlines a typical, robust protocol for the extraction and quantification of N-Desmethyl Loperamide from human plasma using this compound as the internal standard.

Step-by-Step Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for Loperamide and its metabolites.[16]

-

Sample Thawing: Thaw plasma samples, calibrators, and quality controls at room temperature.

-

Aliquoting: Pipette 1.0 mL of each plasma sample into a clean glass tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 50 µL) of this compound working solution (at a concentration of ~100 ng/mL in methanol) to every tube except for "double blank" samples.

-

Buffering: Add 3.0 mL of a suitable buffer (e.g., Acetate Buffer, pH 5.0) to each tube.

-

Vortexing: Vortex all samples for 30 seconds to ensure thorough mixing and protein precipitation.

-

Solid-Phase Extraction (SPE):

-

Place a mixed-mode cation exchange SPE column (e.g., UCT Clean Screen® XCEL I) onto a vacuum manifold.

-

Load the entire pre-treated sample onto the SPE column without pre-conditioning. Allow the sample to flow through at a rate of 1-2 mL/minute.

-

Wash the column with 2.0 mL of deionized water.

-

Wash the column with 2.0 mL of 98:2 Methanol:Glacial Acetic Acid.

-

Dry the column under full vacuum for 5 minutes.

-

Wash the column with 2.0 mL of Hexane.

-

Dry the column again under full vacuum for 10 minutes to remove all residual non-polar solvents.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute the analytes with 2.0 mL of an elution solvent (e.g., 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide). Collect the eluate at a slow rate (1-2 mL/minute).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Liquid Chromatography (LC) Parameters

The goal is to achieve sharp, symmetric peaks with good separation from endogenous matrix components.

| Parameter | Typical Condition |

| LC System | UHPLC System (e.g., Thermo Scientific™ Dionex™ Ultimate™ 3000) |

| Column | Reversed-Phase C18 Column (e.g., UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm) |

| Column Temperature | 40 - 50 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 1 - 5 µL |

| Gradient | Start at 10-20% B, ramp to 90-95% B over 3-5 minutes, hold, then re-equilibrate. |

Tandem Mass Spectrometry (MS/MS) Parameters

Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

| Parameter | Typical Condition |

| MS System | Triple Quadrupole MS (e.g., Thermo Scientific™ TSQ Vantage™) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500 °C |

| Capillary Voltage | 3500 V |

| Collision Gas | Argon |

| MRM Transitions | See table below |

MRM Transitions for Quantification

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale |

| N-Desmethyl Loperamide | m/z 463.2 | m/z 266.1 | The precursor is the protonated molecule. The product ion corresponds to the stable diphenyl-butanamide fragment, analogous to Loperamide's fragmentation.[17] |

| This compound (IS) | m/z 466.2 | m/z 266.1 | The +3 Da shift in the precursor reflects the deuterium label. The fragment is identical as the label is on the demethylated nitrogen, which is lost. |

Data Interpretation and Validation

A calibration curve is constructed by plotting the peak area ratio (N-Desmethyl Loperamide / this compound) against the known concentrations of the calibrator samples. The concentration of the analyte in unknown samples is then interpolated from this curve. The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure it is fit for purpose, assessing parameters like linearity, accuracy, precision, selectivity, and stability.[7]

Conclusion

This compound is not merely a chemical reagent but an enabling tool for high-precision bioanalysis. Its use as a stable isotope-labeled internal standard within an isotope dilution LC-MS/MS workflow is the definitive method for mitigating analytical variability and matrix effects. By providing an accurate and reliable means to quantify the primary metabolite of Loperamide, this compound is indispensable for researchers in pharmacology, toxicology, and clinical drug development, ensuring the integrity and validity of study data.

References

- ResolveMass Laboratories Inc. (2025).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- AptoChem. (n.d.).

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- St. Amant, M., & T. Gerriets, V. (2023). Loperamide. In StatPearls.

- Determination of loperamide hydrochloride in human plasma using LC-MS/MS. (n.d.).

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- Heydt, M., et al. (2012). Liquid chromatography-tandem mass spectrometry for analysis of intestinal permeability of loperamide in physiological buffer. PLoS One, 7(11), e48502.

- VIVAN Life Sciences. (n.d.). This compound.

- MedchemExpress.com. (n.d.). N-Desmethyl-loperamide.

- Heydt, M., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer. PMC - PubMed Central.

- Kunsman, G. W., & Spiehler, V. (2001). Simultaneous determination of loperamide and its desmethylated metabolites in plasma and urine by high-performance liquid chromatography — Atmospheric-pressure lonization mass spectrometry.

- Kim, H., et al. (2004). LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 633-639.

- Stable-Isotopes. (n.d.). CAS: 1189488-17-2 | this compound.

- Pharmaffiliates. (n.d.). CAS No : 1189488-17-2| Chemical Name : this compound.

- PubChem. (n.d.). N-Desmethyl Loperamide.

- Pharmaffiliates. (n.d.). CAS No : 1189488-17-2| Chemical Name : this compound.

- Yoshida, K., et al. (1979). Metabolites of loperamide in rats. Biomedical Mass Spectrometry, 6(6), 253-259.

- ResearchGate. (n.d.). Plasma concentrations of loperamide (&), desmethylloperamide (+) and....

- UCT. (n.d.). Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC-MS/MS Analysis.

- PubChem. (n.d.). Loperamide.

- Baker, D. E. (2007). Loperamide: A pharmacological review. Reviews in Gastroenterological Disorders, 7(Suppl 3), S11-S18.

Sources

- 1. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolites of loperamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. vivanls.com [vivanls.com]

- 12. texilajournal.com [texilajournal.com]

- 13. stable-isotopes.com [stable-isotopes.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. weber.hu [weber.hu]

- 17. researchgate.net [researchgate.net]

N-Desmethyl Loperamide-d3 supplier and purchasing information

This rigorous, multi-step cleanup and extraction protocol, validated by the use of a co-eluting deuterated internal standard, provides the foundation for generating reliable, regulatory-grade pharmacokinetic and toxicological data. [12]

References

-

Loperamide Impurities Manufacturers & Suppliers , Daicel Pharma Standards, [Link]

-

N-Desmethyl Loperamide Compound Summary , PubChem - National Center for Biotechnology Information, [Link]

-

Loperamide Compound Summary , PubChem - National Center for Biotechnology Information, [Link]

-

An Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC–MS/MS Analysis , LCGC International, [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES , South American Journal of Clinical Research, [Link]

-

Loperamide - StatPearls , NCBI Bookshelf, [Link]

-

Deuterated Standards for LC-MS Analysis , ResolveMass Laboratories Inc., [Link]

-

1-(chloromethyl)-3-vinylbenzene Suppliers , LookChem, [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? , Quora, [Link]

-

Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC–MS/MS Analysis , LCGC International (2019), [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis , YouTube - ResolveMass Laboratories Inc., [Link]

-

Quantification of Loperamide by Gas Chromatography Mass Spectrometry , PubMed - National Center for Biotechnology Information, [Link]

-

Understanding Internal standards and how to choose them , Reddit r/massspectrometry, [Link]

Sources

- 1. N-Desmethyl Loperamide | C28H31ClN2O2 | CID 9805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. weber.hu [weber.hu]

- 7. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. vivanls.com [vivanls.com]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 12. youtube.com [youtube.com]

- 13. clinivex.com [clinivex.com]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. Loperamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 16. reddit.com [reddit.com]

Introduction: The Significance of Isotopically Labeled Metabolites

An In-Depth Technical Guide to the Synthesis and Purification of N-Desmethyl Loperamide-d3

This guide provides a comprehensive, technically-grounded methodology for the synthesis and purification of this compound. Designed for researchers, medicinal chemists, and professionals in drug metabolism and pharmacokinetic (DMPK) studies, this document moves beyond a simple protocol. It elucidates the rationale behind key procedural choices, integrates self-validating quality control steps, and is grounded in authoritative scientific literature.

N-Desmethyl Loperamide is the primary metabolite of Loperamide, a widely used peripherally acting μ-opioid receptor agonist for the treatment of diarrhea.[1][2][3] Loperamide's therapeutic action is confined to the gastrointestinal tract as it is a substrate for P-glycoprotein, an efflux transporter that limits its entry into the central nervous system.[1][3][4] The study of its metabolism is crucial for understanding its pharmacokinetics and safety profile.

This compound, a stable isotope-labeled (SIL) version of this metabolite, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry (LC-MS).[5] Its chemical properties are nearly identical to the endogenous metabolite, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass (due to the three deuterium atoms) allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the unlabeled analyte in complex biological matrices like plasma and urine.

This guide details a robust synthetic and purification workflow, beginning with a strategic retrosynthetic analysis.

Retrosynthetic Strategy and Core Logic

The synthesis of this compound is most logically approached through a convergent synthesis. The core strategy involves the preparation of a key secondary amine precursor, followed by a final, critical step of N-alkylation using a deuterated methyl source. This approach isolates the introduction of the isotopic label to the final step, which is economically and synthetically efficient.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Secondary Amine Precursor

The pivotal precursor is the N-desmethyl analog, which is essentially a secondary amine. This can be synthesized by adapting known procedures for Loperamide and its analogs.[6][7] The process involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable 4-carbon chain bearing the diphenyl moiety.

Step-by-Step Protocol: Precursor Synthesis

-

Activation of the Butyric Acid Moiety: 4-Bromo-2,2-diphenylbutyric acid is converted to its more reactive acid chloride.

-

In a flame-dried, three-neck flask under an inert argon atmosphere, suspend 4-bromo-2,2-diphenylbutyric acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then reflux for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-bromo-2,2-diphenylbutyryl chloride, which is used immediately in the next step.

-

-

Amide Coupling Reaction:

-

In a separate flask, dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add the crude 4-bromo-2,2-diphenylbutyryl chloride (dissolved in DCM) dropwise to the piperidine solution.

-

Stir the reaction mixture at room temperature for 15-20 hours. The rationale for the extended reaction time is to ensure complete coupling, which can be sterically hindered.

-

Monitor reaction completion via LC-MS.

-

-

Work-up and Initial Purification:

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

-

The crude product is then purified by column chromatography on silica gel. A gradient elution system is often most effective.[6]

-

| Parameter | Value/Description | Rationale |

| Eluent System | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1) | To separate the nonpolar impurities from the more polar product. |

| Stationary Phase | Silica Gel (200-300 mesh) | Standard choice for moderately polar organic compounds. |

| Monitoring | TLC with UV visualization (254 nm) | For tracking the progress of the separation. |

This procedure yields the secondary amine precursor, which should be thoroughly characterized (¹H NMR, ¹³C NMR, MS) to confirm its identity before proceeding.

Part II: Deuterium Labeling via N-Alkylation

This is the most critical step where the isotopic label is introduced. The secondary amine precursor is alkylated using a deuterated methylating agent. Iodomethane-d₃ (CD₃I) is an excellent choice due to its high reactivity. This method is adapted from established protocols for N-methylation of loperamide analogs, including radiosynthesis procedures.[8]

Step-by-Step Protocol: Deuterated Methylation

-

Deprotonation of the Secondary Amine:

-

Dissolve the purified precursor (1.0 eq) in a polar aprotic solvent like anhydrous DMF or acetonitrile.

-

Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0°C. Causality: The use of a strong base is essential to fully deprotonate the secondary amide, forming a highly nucleophilic amidate anion, which readily attacks the electrophilic methylating agent.

-

Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation with Iodomethane-d₃:

-

Slowly add Iodomethane-d₃ (CD₃I) (1.2 eq) to the reaction mixture at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by LC-MS, looking for the disappearance of the starting material and the appearance of a product with a +17 Da mass shift (+14 for CH₃, +3 for D₃ vs H₃).

-

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0°C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Caption: Overall experimental workflow for synthesis and purification.

Part III: Final Purification and Characterization

Purification is paramount to ensure the final product is free of unlabeled material and other impurities, which is critical for its use as an internal standard. A multi-step purification strategy is often necessary.

Purification Protocol

-

Solid-Phase Extraction (SPE): An initial clean-up can be performed using SPE. This is particularly effective for removing inorganic salts and highly polar or nonpolar impurities. A method adapted from the extraction of loperamide from biological samples can be highly effective.[2][3]

| SPE Column | UCT Clean Screen® XCEL I or equivalent C18/SCX mixed-mode column |

| Conditioning | Methanol, followed by D.I. Water |

| Sample Loading | Dissolve crude product in a minimal amount of mobile phase |

| Wash 1 | D.I. Water |

| Wash 2 | 98:2 Methanol:Acetic Acid |

| Elution | 78:20:2 DCM:IPA:NH₄OH |

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the highest purity, Prep-HPLC is the method of choice.[9]

| Parameter | Value/Description | Rationale |

| Column | C18 reverse-phase (e.g., 250 x 21.2 mm, 5 µm) | Provides excellent separation for moderately lipophilic compounds like loperamide derivatives.[10] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or ammonium acetate buffer | The acidic modifier improves peak shape and ionization for MS analysis.[5] |

| Detection | UV at 220 nm and/or Mass Spectrometry (MS) | MS detection allows for specific collection of the fraction corresponding to the correct mass of the deuterated product. |

| Mode | Isocratic or Gradient Elution | A gradient is typically used to ensure good separation and efficient elution. |

Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure (lyophilization is preferred if the mobile phase is aqueous) to yield the final product.

Characterization and Quality Control

To validate the final product, the following analyses are mandatory:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated compound (C₂₈H₂₈D₃ClN₂O₂), ensuring successful deuterium incorporation. The isotopic purity can also be assessed by comparing the signal intensity of the desired product with any residual unlabeled (M+0) species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure. A key indicator of success is the significant reduction or complete absence of the N-methyl singlet peak around 2.3 ppm that would be present in the unlabeled N-Desmethyl Loperamide.

-

¹³C NMR: Confirms the carbon skeleton.

-

-

Purity by HPLC-UV/MS: The final purity should be assessed using an analytical HPLC system to be ≥98%.

Safety Precautions

-

All synthetic steps should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is required.

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

-

Iodomethane-d₃, like its non-deuterated counterpart, is a hazardous alkylating agent and should be handled with caution.

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution and rigorous quality control. The strategy outlined in this guide—convergent synthesis of a secondary amine precursor followed by a final deuterated alkylation—is an efficient and robust method. The subsequent purification using a combination of SPE and preparative HPLC ensures the high purity required for its application as an internal standard in regulated bioanalysis. The causality-driven explanations for each step provide the researcher with the necessary insights to troubleshoot and adapt the protocol as needed, ensuring a successful outcome grounded in solid scientific principles.

References

- Google Patents. (2008). WO2008080601A2 - Process for the preparation of loperamide.

-

LCGC International. (n.d.). An Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC–MS/MS Analysis. Retrieved from [Link]

-

ResearchGate. (1988). Synthesis and characterization of [N-methyl-3H]loperamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of loperamide hydrochloride. Retrieved from [Link]

- Google Patents. (2012). EP2132175B1 - Process for the preparation of loperamide.

-

MDPI. (2015). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2025). Chiral Quantitative Analysis of Loperamide in a State of Acid Degradation by HPLC Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Loperamide. PubChem Compound Database. Retrieved from [Link]

-

Journal of Pharmaceutical Investigation. (2021). Development of official assay method for loperamide hydrochloride capsules by HPLC. Retrieved from [Link]

-

Journal of Liquid Chromatography & Related Technologies. (2002). Determination of the active ingredient loperamide. Retrieved from [Link]

-

MDPI. (2015). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Synthesis of Loperamide. Retrieved from [Link]

-

ResearchGate. (2002). Simultaneous determination of loperamide and its desmethylated metabolites in plasma and urine by high-performance liquid chromatography — Atmospheric-pressure lonization mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function. Retrieved from [Link]

-

MDPI. (2015). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. weber.hu [weber.hu]

- 4. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of N-Desmethyl Loperamide-d3 for Research Applications

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of N-Desmethyl Loperamide-d3. As a deuterated metabolite of a potent pharmaceutical agent, this compound requires specific protocols that account for both its chemical properties and its pharmacological lineage. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a stable isotope-labeled internal standard or for metabolic studies.

Section 1: Compound Identification and Physicochemical Properties

This compound is the primary metabolite of Loperamide, where the N-methyl group has been replaced by a trideuteromethyl group. This isotopic labeling makes it an invaluable tool for quantitative analysis in mass spectrometry-based assays.

| Property | Value | Source(s) |

| Chemical Name | 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-(methyl-d3)-2,2-diphenylbutanamide | [1][2] |

| CAS Number | 1189488-17-2 | [1][3][4] |

| Molecular Formula | C₂₈H₂₈D₃ClN₂O₂ | [1][3] |

| Molecular Weight | ~466.03 g/mol | [3][4] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Recommended Storage | -20°C or 2-8°C in a refrigerator, protected from light and moisture. | [2][4] |

Section 2: Toxicological Profile and the Deuterium Factor

While Safety Data Sheets (SDS) for this compound may lack extensive toxicological data, a comprehensive risk assessment must be grounded in the known pharmacology of its parent compound, Loperamide.[1] Loperamide is a potent peripheral µ-opioid receptor agonist.[5] At supratherapeutic doses, Loperamide abuse has been linked to severe cardiotoxicity, including QT interval prolongation, Torsades de Pointes, and cardiac arrest.[6][7]

N-Desmethyl Loperamide is the major metabolite of Loperamide, produced in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4.[6][8] It is also a known substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which limits its central nervous system exposure under normal conditions.[5]

The introduction of deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This is known as the Kinetic Isotope Effect (KIE) , which can slow down metabolic processes that involve the cleavage of this bond.[9] While this often leads to a more favorable pharmacokinetic profile, it underscores the necessity of treating any deuterated compound as a distinct chemical entity whose biological processing may be altered.[9] Therefore, it is scientifically prudent to handle this compound as a potentially bioactive compound with a toxicological profile similar to or influenced by its parent compound.

Section 3: Hazard Identification and Prudent Risk Assessment

Given the limited direct data, a conservative approach to hazard identification is required.

| Exposure Route | Reported Hazard (SDS) | Prudent Assumed Risk (Based on Loperamide) |

| Ingestion | NIL, but medical assistance recommended.[1] One SDS notes "Toxic if swallowed" for Loperamide HCl.[10] | May be harmful or toxic if swallowed. Potential for systemic effects, including cardiotoxicity at high doses. |

| Inhalation | NIL, but fresh air and respiratory support recommended if necessary.[1] | Avoid inhalation of dust. May cause respiratory tract irritation. Systemic absorption is possible. |

| Skin Contact | NIL, wash with water.[1] | May cause skin irritation upon prolonged contact. Risk of absorption through the skin is low but should not be discounted. |

| Eye Contact | NIL, wash with water.[1] | Solid particles may cause mechanical irritation. Avoid contact with eyes. |

Section 4: Standard Operating Procedure for Safe Handling

Adherence to a strict protocol is essential for ensuring operator safety and maintaining the isotopic integrity of the compound.

Engineering Controls

All manipulations of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all handling procedures. The selection of PPE should follow a risk-based approach.

Protocol for Weighing and Stock Solution Preparation

This protocol is designed to minimize exposure and prevent isotopic dilution from atmospheric moisture.[9][12]

-

Preparation: Designate a clean work area within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh paper, vials, calibrated pipettes, and solvent).

-

Don PPE: Put on all PPE as determined by the workflow in Fig. 2.

-

Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold solid.

-

Inert Atmosphere Handling (Optional but Recommended): For applications where isotopic purity is paramount, perform weighing and solvent addition in a glove box or under a gentle stream of an inert gas like nitrogen or argon to prevent H/D exchange.[9][13]

-

Weighing: Tare a suitable weighing vessel on an analytical balance. Carefully transfer the desired amount of solid using a clean spatula. Avoid creating airborne dust.

-

Solubilization: Place the weighing vessel containing the compound into a larger vial. Add the desired volume of solvent (e.g., DMSO, Methanol) to the vessel to dissolve the compound, ensuring all material is transferred. Cap the vial securely.

-

Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the solution under the recommended conditions (see Section 5).

-

Decontamination: Wipe down the balance and work area with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated consumables as hazardous waste.

Section 5: Storage, Stability, and Disposal

-

Storage: The solid compound should be stored in a tightly sealed container at -20°C or 2-8°C, as specified by the supplier.[2][4] Solutions should be stored similarly, protected from light, to minimize degradation. Many deuterated compounds are hygroscopic; proper sealing is critical to prevent moisture absorption and maintain isotopic enrichment.[9][12]

-

Stability: Information on the long-term stability of this compound is limited. It is advisable to prepare fresh solutions for critical quantitative experiments or to periodically verify the concentration of stock solutions.

-

Waste Disposal: All waste materials, including empty containers, contaminated PPE, and excess solutions, must be treated as hazardous chemical waste.[9] Dispose of waste in clearly labeled, sealed containers in accordance with all local, state, and federal regulations.[10][11] Do not dispose of down the drain.

Section 6: Emergency and Spill Response

-

Spill: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Gently sweep or scoop the solid material into a labeled hazardous waste container, avoiding dust generation.[1] Clean the spill area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[1][10]

References

- BenchChem. (2025).

- KM Pharma Solution Private Limited. MSDS - N-Desmethyl Loperamide D3.

- Labinsights. (2025).

- Sigma-Aldrich. This compound | 1189488-17-2. Sigma-Aldrich.

- NIH National Center for Biotechnology Information.

- PubChem. N-Desmethyl Loperamide | C28H31ClN2O2 | CID 9805944. PubChem.

- LGC Standards. This compound. LGC Standards.

- Pharmaffiliates. CAS No : 1189488-17-2| Chemical Name : this compound.

- Cambridge Isotope Laboratories, Inc.

- Chromservis. Deuterated - Solvents, Reagents & Accessories. Chromservis.

- Sigma-Aldrich. Use and Handling of NMR Solvents. Sigma-Aldrich.

- Taylor & Francis Online. (2019). Loperamide toxicity: recommendations for patient monitoring and management. Clinical Toxicology.

- Sigma-Aldrich. (2025).

- U.S. Food and Drug Administration (FDA). (2018). FDA Drug Safety Podcast: FDA limits packaging for anti-diarrhea medicine Loperamide (Imodium) to.... YouTube.

- Fisher Scientific.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Loperamide hydrochloride. Sigma-Aldrich.

- MedchemExpress. N-Desmethyl-loperamide | μ opioid receptors. MedchemExpress.com.

- U.S. Food and Drug Administration (FDA). IMODIUM Label.

- U.S. Food and Drug Administration (FDA). DESCRIPTION IMODIUM® (loperamide hydrochloride).

Sources

- 1. kmpharma.in [kmpharma.in]

- 2. This compound | 1189488-17-2 [sigmaaldrich.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. labinsights.nl [labinsights.nl]

A Technical Guide to the Metabolic N-Demethylation of Loperamide

Executive Summary

Loperamide, a widely utilized peripheral μ-opioid receptor agonist, is the cornerstone for managing various diarrheal states.[1][2] Its clinical efficacy and remarkable safety profile at therapeutic doses are not intrinsic properties of the molecule alone, but rather a direct consequence of its extensive and efficient first-pass metabolism. This guide provides a detailed examination of the principal metabolic pathway for loperamide: oxidative N-demethylation to its primary, inactive metabolite, N-desmethyl loperamide.[3][4] We will explore the key cytochrome P450 (CYP) enzymes responsible, the kinetics of the reaction, and the profound clinical implications of this biotransformation, including its role in limiting systemic bioavailability and preventing central nervous system (CNS) effects.[2][5] Furthermore, this document details the critical factors that modulate this metabolic process, such as drug-drug interactions and genetic polymorphisms, and provides validated, step-by-step experimental protocols for its investigation in vitro.

The Biochemical Pathway: Oxidative N-Demethylation

The biotransformation of loperamide to N-desmethyl loperamide is a crucial detoxification and elimination pathway.[3] This reaction is an oxidative N-demethylation, primarily catalyzed by the cytochrome P450 superfamily of enzymes located predominantly in the liver and gastrointestinal tract.[5][6]

Primary Catalyzing Enzymes

Multiple studies have definitively identified CYP3A4 and CYP2C8 as the main enzymes mediating this reaction.[3][5][7]

-

CYP3A4: As the most abundant CYP enzyme in the human liver, CYP3A4 is considered the principal contributor to loperamide's N-demethylation.[8][9] Its high capacity and broad substrate specificity make it a critical determinant of loperamide clearance.

-

CYP2C8: This enzyme also plays a significant role in the metabolism of loperamide.[3][7] Its contribution is particularly relevant when considering drug interactions with CYP2C8-specific inhibitors.

Minor contributions to loperamide N-demethylation have also been attributed to CYP2B6 and CYP2D6, though their overall impact at therapeutic concentrations is considered less significant than that of CYP3A4 and CYP2C8.[7][10]

Enzyme Kinetics and Contribution

The formation of N-desmethyl loperamide exhibits biphasic kinetics, which strongly suggests the involvement of at least two distinct enzyme activities: a high-affinity, low-capacity component and a low-affinity, high-capacity component.[7] This kinetic profile is crucial for predicting the drug's metabolism across a range of concentrations.

Table 1: Kinetic Parameters of Loperamide N-Demethylation in Human Liver Microsomes

| Affinity Component | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) |

|---|---|---|

| High-Affinity | 21.1[7] | 122.3[7] |

| Low-Affinity | 83.9[7] | 412.0[7] |

Causality Insight: The presence of a high-affinity component (lower Km) ensures efficient metabolism at low, therapeutic concentrations of loperamide. The low-affinity component becomes more significant at higher, potentially toxic concentrations, providing additional metabolic capacity. This dual system is a robust mechanism for drug clearance.

Pharmacological Significance and Modulating Factors

The metabolism of loperamide is the defining factor in its pharmacological profile, ensuring its peripheral action and safety at standard doses.

Extensive First-Pass Metabolism & Low Bioavailability

Upon oral administration, loperamide is well-absorbed from the gut but is immediately and extensively metabolized by CYP enzymes in the intestinal wall and liver.[3][6] This "first-pass effect" is so efficient that the systemic bioavailability of the parent drug is less than 1% (approximately 0.3%).[3][5] Consequently, at therapeutic doses, functionally insignificant amounts of active loperamide reach the systemic circulation, preventing opioid effects on the CNS.[2][5]

The Role of P-glycoprotein (P-gp)

In addition to metabolic clearance, loperamide is a substrate for the P-glycoprotein (P-gp) efflux transporter.[6] P-gp actively pumps loperamide out of intestinal cells back into the gut lumen and, crucially, out of the brain across the blood-brain barrier.[6][11] This dual barrier of metabolic elimination and active efflux is fundamental to loperamide's peripheral restriction.

Drug-Drug Interactions (DDI)

Given the central role of CYP3A4 and CYP2C8, co-administration of drugs that inhibit or induce these enzymes can significantly alter loperamide's pharmacokinetics, posing a potential clinical risk.[7][12] Inhibition of these enzymes can overwhelm the first-pass effect, leading to increased systemic exposure and potential for adverse events.[5][8]

Table 2: Selected Drug Interactions Affecting Loperamide Metabolism

| Interacting Drug | Mechanism | Effect on Loperamide | Reference |

|---|---|---|---|

| Ketoconazole | Potent CYP3A4 Inhibitor | Significantly increased plasma concentration | [7] |

| Itraconazole | Potent CYP3A4 Inhibitor | Increased plasma concentration | [8] |

| Quercetin | CYP2C8 Inhibitor | Significantly inhibits N-demethylation | [7] |

| Gemfibrozil | CYP2C8 Inhibitor | Increased plasma concentration | [8] |

| Quinidine | P-gp Inhibitor | Increased plasma concentration | [6][13] |

| Rifampicin | CYP3A4 Inducer | Decreased bioavailability |[6] |

Genetic Polymorphisms

Interindividual variability in drug response can be attributed to genetic differences in metabolizing enzymes.[14] Allelic variants of CYP3A4 have been shown to significantly impact loperamide metabolism.[8][15]

-

Functional Impact: Studies evaluating numerous CYP3A4 alleles demonstrated that many variants exhibit significantly decreased or even no catalytic activity toward loperamide compared to the wild-type enzyme (CYP3A4.1).[8][15]

-

Clinical Implication: Individuals who are "poor metabolizers" due to these genetic variants may have impaired loperamide clearance, leading to higher-than-expected plasma concentrations even at standard doses.[14] This underscores the importance of considering pharmacogenetics in cases of unexpected adverse events.

Experimental Methodologies for In Vitro Analysis

Investigating the N-demethylation of loperamide is a standard component of drug metabolism studies. The following protocols outline validated, self-validating systems for this purpose.

Protocol 1: In Vitro Metabolism Using Human Liver Microsomes (HLMs)

This assay quantifies the formation of N-desmethyl loperamide using the primary subcellular fraction containing CYP enzymes.

Objective: To determine the rate of loperamide N-demethylation in vitro.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Loperamide stock solution (in DMSO or Methanol)

-

Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Cytochrome b5 (optional, but can enhance activity)

-

Control Inhibitors: Ketoconazole (for CYP3A4), Quercetin (for CYP2C8)

-

Reaction Quenching Solution: Acetonitrile or Methanol, often containing an internal standard for analysis.

-

Incubator/water bath set to 37°C.

Step-by-Step Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer, HLMs (e.g., final concentration of 0.2-0.5 mg/mL), and cytochrome b5 if used.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

-

Substrate Addition: Add loperamide to the tubes to achieve the desired final concentration (e.g., a range from 0.5 to 20 µM to characterize kinetics).[15] For inhibitor studies, add the inhibitor (e.g., ketoconazole) and pre-incubate for an additional 5-10 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution. The final volume should be standardized (e.g., 200 µL).

-

Self-Validation Control: Prepare parallel incubations without NADPH. The absence of the cofactor should result in no metabolite formation, confirming the reaction is CYP-dependent.

-

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 40 minutes).[15] The time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

Quench Reaction: Stop the reaction by adding an excess of cold quenching solution (e.g., 2 parts acetonitrile to 1 part incubation mix). The organic solvent precipitates the microsomal proteins.

-

Sample Processing: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for quantification of N-desmethyl loperamide via LC-MS/MS.

Protocol 2: Quantification by HPLC-MS/MS

This protocol provides a robust method for quantifying loperamide and N-desmethyl loperamide from a biological matrix, such as plasma or HLM incubate, using solid-phase extraction (SPE) for sample cleanup.[16][17][18]

Objective: To accurately quantify loperamide and its metabolite.

A. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pretreatment: To 1 mL of sample (e.g., plasma or quenched HLM supernatant), add 3 mL of an appropriate buffer (e.g., Acetate Buffer, pH 5.0) and a known amount of an internal standard (IS), such as Methadone-d3 or a stable isotope-labeled version of loperamide.[16][19] Vortex for 30 seconds.

-

Load Sample: Load the pretreated sample onto an SPE cartridge (e.g., UCT Clean Screen® XCEL I) without prior conditioning.[16][18] Allow the sample to flow through at 1-2 mL/minute.

-

Wash Column:

-

Wash 1: Add 2 mL of deionized water.

-

Wash 2: Add 2 mL of 98:2 methanol/glacial acetic acid.

-

Dry the column under vacuum for 5 minutes.

-

Wash 3: Add 2 mL of hexane.

-

Dry the column again under full vacuum for 10 minutes.[16]

-

-

Elute Analytes: Elute loperamide and N-desmethyl loperamide with 2 mL of an elution solvent (e.g., 78:20:2 dichloromethane:isopropanol:ammonium hydroxide).[16] Collect the eluate.

-

Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C.

-

Reconstitute: Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the mobile phase for injection into the LC-MS/MS system.

B. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]

-

LC Column: A reverse-phase column, such as a C18 (e.g., UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm).[18]

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typical.[20]

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Table 3: Example Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Loperamide | 477.2 | 266.2 | Quantifier |

| Loperamide | 477.2 | 226.2 | Qualifier |

| N-desmethyl loperamide | 463.2 | 252.2 | Quantifier |

| N-desmethyl loperamide | 463.2 | 226.2 | Qualifier |

Note: Specific MRM transitions must be optimized for the instrument in use.

Conclusion

The N-demethylation of loperamide is a paradigmatic example of how drug metabolism defines the therapeutic window and safety profile of a pharmaceutical agent. Primarily mediated by CYP3A4 and CYP2C8, this efficient first-pass biotransformation is responsible for loperamide's low systemic bioavailability and its peripherally restricted site of action. For drug development professionals and researchers, a thorough understanding of this pathway is essential for predicting and interpreting pharmacokinetic data, assessing the risk of drug-drug interactions, and understanding interindividual variability arising from genetic polymorphisms. The validated in vitro methodologies presented here provide a robust framework for investigating these critical aspects of loperamide's disposition.

References

-

Title: Loperamide - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes Source: PubMed URL: [Link]

-

Title: Allelic Variations of CYP2C19 and CYP3A4 in the Metabolism of Loperamide for Treating Diarrhea Source: Scholars Research Library URL: [Link]

-

Title: Loperamide - StatPearls - NCBI Bookshelf (2024 Update) Source: National Center for Biotechnology Information URL: [Link]

-

Title: Drug Interactions for Loperamide Hydrochloride Source: PrescriberPoint URL: [Link]

-

Title: CYP3A4 can N-demethylate loperamide Source: Reactome Pathway Database URL: [Link]

-

Title: Loperamide: Uses, Dosage, Side Effects, and Interactions Source: Minicule URL: [Link]

-

Title: Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: An Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC–MS/MS Analysis Source: LCGC International URL: [Link]

-

Title: Loperamide Interactions Checker Source: Drugs.com URL: [Link]

-

Title: No effect of MDR1 C3435T variant on loperamide disposition and central nervous system effects Source: PubMed URL: [Link]

-

Title: Loperamide and P-glycoprotein inhibition: Assessment of the clinical relevance Source: Wiley Online Library URL: [Link]

-

Title: Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro Source: PubMed URL: [Link]

-

Title: Loperamide Disease Interactions Source: Drugs.com URL: [Link]

-

Title: LOPERAMIDE Product Monograph Source: Sandoz URL: [Link]

-

Title: Extraction of Loperamide and N-Desmethyl Loperamide from Blood Followed by LC–MS/MS Analysis Source: LCGC International URL: [Link]

-

Title: Inhibitory effect of Loperamide on Cytochrome P450 3A4 in Human Liver Microsomes Source: ResearchGate URL: [Link]

-

Title: Plasma concentrations of loperamide (&), desmethylloperamide (+) and... Source: ResearchGate URL: [Link]

-

Title: No effect of MDR1 C3435T variant on loperamide disposition and central nervous system effects Source: ResearchGate URL: [Link]

-

Title: Loperamide - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Mechanisms of action of loperamide Source: PubMed URL: [Link]

-

Title: N-Desmethyl Loperamide - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Disposition and Metabolism of [14C]loperamide in Rats Source: PubMed URL: [Link]

-

Title: Loperamide - Mechanism, Indication, Contraindications... Source: Pediatric Oncall URL: [Link]

-

Title: ADVANCES IN N- and O-DEMETHYLATION OF OPIATES Source: Palacky University Olomouc URL: [Link]

-